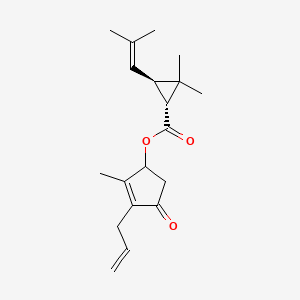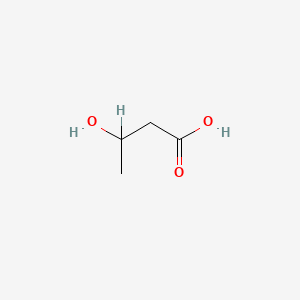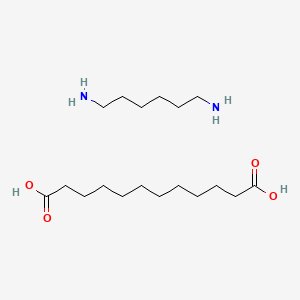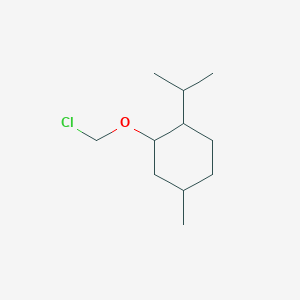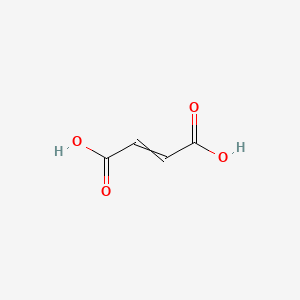
丁二酸
描述
Butenedioic acid, also known as 2-Butenedioic acid, is a natural product found in Phomopsis velata, Inula grandis, and other organisms . It has the molecular formula C4H4O4 . There are two isomers of Butenedioic acid, which can be regarded as derivatives of ethene in which a hydrogen atom on each carbon has been replaced by a –COOH group . The compounds show cis-trans isomerism .
Molecular Structure Analysis
The molecular weight of Butenedioic acid is 116.07 g/mol . The IUPAC name is but-2-enedioic acid . The InChI is InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8) . The Canonical SMILES is C(=CC(=O)O)C(=O)O .
Physical And Chemical Properties Analysis
Butenedioic acid has a density of 1.5±0.1 g/cm³ . The boiling point is 355.5±25.0 °C at 760 mmHg . The molar refractivity is 23.8±0.3 cm³ . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors . The polar surface area is 75 Ų .
科学研究应用
Synthesis of Tetrahydropyridine Carboxylate Derivatives
2-Butenedioic acid is used in the synthesis of tetrahydropyridine carboxylate derivatives . Fumaric and maleic acids, two stereoisomers of butenedioic acid, are utilized as environmental-friendly and efficient catalysts for a one-pot, pseudo five-component coupling reaction . This process involves aromatic amines, aromatic aldehydes, and methyl acetoacetate/ethyl acetoacetate .
Buffer in Biochemical Assays
2-Butenedioic acid is used as a buffer in biochemical assays. In this application, it helps to maintain a stable pH, which is crucial for the accurate performance of many biochemical reactions.
Chelating Agent
2-Butenedioic acid is also used as a chelating agent. It helps to bind metal ions and prevent them from interfering with biochemical reactions.
Making Synthetic Resins
Both cis and trans forms of 2-Butenedioic acid are used in making synthetic resins . These resins have a wide range of applications, including the manufacture of plastics, adhesives, and coatings .
Production of Maleic Anhydride
The cis form of 2-Butenedioic acid can eliminate water on heating to form a cyclic anhydride containing a –CO.O.CO– group, known as maleic anhydride . Maleic anhydride is a versatile chemical intermediate with a wide range of applications, including the production of unsaturated polyester resins, lubricant additives, and agricultural chemicals .
Catalyst in Organic Synthesis
2-Butenedioic acid can act as a catalyst in organic synthesis . For example, it has been used as a catalyst in the synthesis of 1,2,5,6-tetrahydropyridine-3-carboxylate derivatives .
作用机制
Target of Action
2-Butenedioic acid, also known as Maleic acid, interacts with several targets. It has been found to interact with Aspartate aminotransferase in both Escherichia coli and Thermus thermophilus . It also interacts with Trypanothione reductase in Trypanosoma cruzi and Aromatic-amino-acid aminotransferase in Paracoccus denitrificans .
Mode of Action
Biochemical Pathways
2-Butenedioic acid is involved in several biochemical pathways. It is part of the Adenylosuccinate Lyase Deficiency, Phenylketonuria, Xanthine Dehydrogenase Deficiency (Xanthinuria), Arginine: Glycine Amidinotransferase Deficiency (AGAT Deficiency), Creatine Deficiency, Guanidinoacetate Methyltransferase Deficiency, Hyperornithinemia with Gyrate Atrophy (HOGA), Xanthinuria Type I, Mitochondrial DNA Depletion Syndrome, Myoadenylate Deaminase Deficiency, The Oncogenic Action of Fumarate, The Oncogenic Action of L-2-Hydroxyglutarate in Hydroxygluaricaciduria, Carbamoyl Phosphate Synthetase Deficiency, Argininosuccinic Aciduria, Tyrosine Metabolism, Arginine and Proline Metabolism, Purine Metabolism, Citric Acid Cycle, and Guanidinoacetate Methyltransferase Deficiency (GAMT Deficiency) pathways .
Action Environment
The action of 2-Butenedioic acid can be influenced by environmental factors. For example, the pH of the environment can affect the compound’s action, efficacy, and stability.
属性
IUPAC Name |
but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048157 | |
| Record name | 2-Butenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Hazy amber liquid with a mild odor; [Emerald Performance Materials MSDS] | |
| Record name | 2-Butenedioic acid (2Z)-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedioic acid (Z)-, homopolymer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19550 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
10.0 [mmHg] | |
| Record name | 2-Butenedioic acid (Z)-, homopolymer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19550 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Butenedioic acid | |
CAS RN |
26099-09-2, 6915-18-0 | |
| Record name | 2-Butenedioic acid (2Z)-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butenedioic acid (2Z)-, homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Butenedioic acid, also known as fumaric acid (trans-isomer) and maleic acid (cis-isomer), has the molecular formula C4H4O4 and a molecular weight of 116.07 g/mol.
ANone: Yes, researchers frequently utilize techniques like Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy to characterize butenedioic acid and its derivatives. For example, IR spectroscopy reveals characteristic peaks for carboxylic acid groups, while NMR helps determine the isomeric form (cis or trans) and analyze the chemical environment of individual atoms within the molecule. [, , , ]
ANone: Yes, the cis (maleic acid) and trans (fumaric acid) isomers exhibit different physical and chemical properties. Studies show that the cis isomer tends to form more porous structures in membranes compared to the trans isomer. This difference significantly affects their applications, particularly in material science and membrane technology. [, , ]
ANone: Research indicates that the isomeric form of butenedioic acid used as a dopant significantly impacts the synthesis and properties of nanoscaled polyaniline. For instance, using maleic acid (cis-isomer) as a dopant resulted in the formation of nanofibers, while fumaric acid (trans-isomer) yielded plane-like structures. This difference in morphology influenced the conductivity and crystallinity of the resulting polyaniline nanomaterials. []
ANone: Research suggests that butenedioic acid, specifically fumaric acid, plays a role in the energy metabolism of certain bacteria. For example, studies on Lactobacillus plantarum revealed that under glucose stress, the bacteria upregulated the production of metabolites associated with amino acid metabolism, indicating a shift in energy production pathways. This suggests that fumaric acid might be involved in the stress response mechanisms of this bacterium. []
ANone: Studies on Sinorhizobium meliloti revealed that the dicarboxylate transport (Dct) system, specifically the DctA protein, can transport orotate, a monocarboxylic acid. Interestingly, while maleate (cis-butenedioic acid) did not inhibit orotate transport, it effectively induced the expression of DctA. This suggests a complex interaction between butenedioic acid and the Dct system, highlighting its potential role in bacterial nutrient uptake and metabolism. []
ANone: Yes, butenedioic acid derivatives, particularly its esters, are versatile building blocks in organic synthesis. For instance, researchers have successfully used trifluoromethylated 2-butenedioic acid diesters in enantioselective [3+2] cyclization reactions to synthesize spirooxindoles. These spirooxindoles, possessing a trifluoromethyl quaternary carbon stereocenter, are important structural motifs found in various bioactive molecules. []
ANone: Butenedioic acid, especially its trans-isomer (fumaric acid), is a key intermediate in various industrial processes. One notable application is its use in the production of unsaturated polyester resins (UPRs). These resins are widely used in the construction, marine, and automotive industries due to their excellent mechanical properties, corrosion resistance, and low cost. []
ANone: While butenedioic acid is generally considered less toxic than other industrial chemicals, it is crucial to consider its potential environmental impact. Research is ongoing to develop sustainable practices for its production and use, including efficient waste management and recycling strategies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-ethyl-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3422516.png)
![7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3422523.png)



![Benzoic acid, 4-[(4-aminophenyl)azo]-](/img/structure/B3422539.png)


